molecular formula C14H19NO4S B2666365 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1706334-86-2

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2666365
CAS No.: 1706334-86-2
M. Wt: 297.37
InChI Key: ZGCDLAUIBQDXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a methylsulfonyl group and an ethanone moiety linked to an o-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base.

    Attachment of the Ethanone Moiety: The ethanone moiety is attached via a condensation reaction with an appropriate aldehyde or ketone.

    Linking the o-Tolyloxy Group: The final step involves the etherification of the ethanone moiety with o-tolyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in studying biological pathways involving sulfonyl groups.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-substituted tolyloxy group.

    1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with a meta-substituted tolyloxy group.

Uniqueness

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the ortho-substitution of the tolyloxy group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its meta- and para-substituted analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-11-5-3-4-6-13(11)19-10-14(16)15-8-7-12(9-15)20(2,17)18/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCDLAUIBQDXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.